molecular formula C8H12N2OS B1436517 6-Methyl-2-(propylthio)pyrimidin-4-ol CAS No. 62459-04-5

6-Methyl-2-(propylthio)pyrimidin-4-ol

Cat. No. B1436517
CAS RN: 62459-04-5
M. Wt: 184.26 g/mol
InChI Key: LLFARFYEGBEUFC-UHFFFAOYSA-N
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Description

“6-Methyl-2-(propylthio)pyrimidin-4-ol” is a chemical compound with the CAS Number: 62459-04-5 . It has a molecular weight of 184.26 . The IUPAC name for this compound is 6-methyl-2-(propylsulfanyl)-4(1H)-pyrimidinone .


Molecular Structure Analysis

The InChI code for “6-Methyl-2-(propylthio)pyrimidin-4-ol” is 1S/C8H12N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h5H,3-4H2,1-2H3,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

“6-Methyl-2-(propylthio)pyrimidin-4-ol” is a solid substance . It has a molecular weight of 184.26 . The IUPAC name for this compound is 6-methyl-2-(propylsulfanyl)-4(1H)-pyrimidinone .

Scientific Research Applications

Organic Synthesis

6-Methyl-2-(propylthio)pyrimidin-4-ol: is a valuable compound in organic synthesis. It serves as a building block for creating more complex molecules. Its pyrimidine core is a crucial scaffold in many pharmaceuticals and agrochemicals. Researchers utilize this compound to synthesize derivatives with potential biological activities .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential to act as a precursor in the synthesis of drugs. Due to the pyrimidine ring’s similarity to nucleotides, derivatives of this compound are studied for their antiviral, antibacterial, and anticancer properties .

Agrochemical Development

The pyrimidine derivatives are known for their herbicidal properties6-Methyl-2-(propylthio)pyrimidin-4-ol can be used to develop new herbicides that target specific pathways in weed species, offering a more targeted approach to crop protection .

Material Science

This compound’s derivatives can be used in material science, particularly in the development of organic semiconductors. The pyrimidine ring can contribute to the thermal stability and electronic properties of materials .

Plant Growth Regulation

Pyrimidine-like compounds have been identified as plant activators that stimulate plant disease resistance and promote growth. While not directly cited for 6-Methyl-2-(propylthio)pyrimidin-4-ol , similar compounds have shown to enhance plant defenses and could be an area of application for further research .

Analytical Chemistry

In analytical chemistry, 6-Methyl-2-(propylthio)pyrimidin-4-ol can be used as a standard or reference compound when studying related chemical structures or reactions. Its well-defined properties aid in the calibration of analytical instruments .

Environmental Science

Research into pyrimidine derivatives also extends to environmental science, where they can be used to study the degradation of similar organic compounds in soil and water, helping to understand their environmental impact .

Chemical Education

Lastly, due to its well-documented synthesis and reactions, 6-Methyl-2-(propylthio)pyrimidin-4-ol serves as an excellent example in chemical education for teaching organic chemistry concepts related to heterocyclic compounds .

properties

IUPAC Name

4-methyl-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFARFYEGBEUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365742
Record name 6-Methyl-2-(propylthio)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(propylthio)pyrimidin-4-ol

CAS RN

62459-04-5
Record name 6-Methyl-2-(propylthio)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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